molecular formula C22H21NO3S2 B14583815 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-13-1

2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol

Cat. No.: B14583815
CAS No.: 61151-13-1
M. Wt: 411.5 g/mol
InChI Key: WCRPRMFLCUCUQH-UHFFFAOYSA-N
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Description

2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dihalophenol with benzyl mercaptan under basic conditions to form the desired dithioether . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters or ethers of the phenolic hydroxyl group.

Scientific Research Applications

2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol exerts its effects is primarily through its ability to form complexes with metal ions. The sulfur atoms in the benzylsulfanyl groups can coordinate with metal centers, while the phenolic hydroxyl and nitro groups can participate in hydrogen bonding and other interactions . These interactions can influence the reactivity and stability of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its phenolic hydroxyl group, nitro group, and benzylsulfanyl groups. This combination allows for diverse reactivity and the ability to form stable complexes with metal ions, making it a versatile compound in coordination chemistry and other applications.

Properties

CAS No.

61151-13-1

Molecular Formula

C22H21NO3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2,6-bis(benzylsulfanylmethyl)-4-nitrophenol

InChI

InChI=1S/C22H21NO3S2/c24-22-19(15-27-13-17-7-3-1-4-8-17)11-21(23(25)26)12-20(22)16-28-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2

InChI Key

WCRPRMFLCUCUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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